(S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid
Overview
Description
(S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid is an organic compound characterized by its unique structure, which includes a dioxolane ring and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the dioxolane ring and the acetic acid group. One common method involves the use of a ketone and an acetic acid derivative under acidic conditions to promote cyclization and formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the dioxolane ring to more oxidized forms.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, such as reducing the ketone to an alcohol.
Substitution: The acetic acid moiety can participate in substitution reactions, where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dioxolane ring and acetic acid moiety can participate in binding interactions, influencing the activity of the target molecules and modulating biological pathways.
Comparison with Similar Compounds
®-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid: The enantiomer of the compound, differing in the spatial arrangement of atoms.
2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)propanoic acid: A similar compound with a propanoic acid group instead of acetic acid.
2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)butanoic acid: Another analog with a butanoic acid group.
Uniqueness: (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid is unique due to its specific stereochemistry and the presence of both the dioxolane ring and acetic acid moiety. This combination of features allows it to participate in a variety of chemical reactions and biological interactions, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c1-7(2)11-4(3-5(8)9)6(10)12-7/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQOCLIWDMZKBZ-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(=O)O1)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H](C(=O)O1)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73991-95-4 | |
Record name | (S)-(+)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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